REACTION_CXSMILES
|
[OH-].[K+].[Cl:3][C:4]1[CH:5]=[C:6]([CH:14]=[CH:15][CH:16]=1)[C:7]([CH2:9][CH2:10][C:11]([OH:13])=[O:12])=O.NN>C(O)COCCO>[Cl:3][C:4]1[CH:5]=[C:6]([CH2:7][CH2:9][CH2:10][C:11]([OH:13])=[O:12])[CH:14]=[CH:15][CH:16]=1 |f:0.1|
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Name
|
|
Quantity
|
23.7 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(COCCO)O
|
Name
|
|
Quantity
|
23 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C(=O)CCC(=O)O)C=CC1
|
Name
|
|
Quantity
|
24 g
|
Type
|
reactant
|
Smiles
|
NN
|
Name
|
solvent
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
To a 300 ml round-bottomed flask equipped with magnetic stirrer
|
Type
|
TEMPERATURE
|
Details
|
reflux condenser
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
CUSTOM
|
Details
|
was azeotroped off into a Dean-Stark trap
|
Type
|
TEMPERATURE
|
Details
|
The reaction was refluxed for an additional 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
ADDITION
|
Details
|
poured into 500 g of ice with 50 ml of con
|
Type
|
CUSTOM
|
Details
|
A white precipitate was formed which
|
Type
|
EXTRACTION
|
Details
|
was extracted into 400 ml of ethyl ether
|
Type
|
WASH
|
Details
|
washed with 100 ml of water and 100 ml of saturated sodium chloride solution
|
Type
|
EXTRACTION
|
Details
|
The ether extract
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1)CCCC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 90.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |